3alpha-Hydroxy allopregnane-5-20-one
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Overview
Description
Preparation Methods
The synthesis of 3alpha-Hydroxy allopregnane-5-20-one involves several steps. One common method includes the reduction of progesterone to 5alpha-pregnane-3,20-dione, followed by further reduction to this compound . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an organic solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3alpha-Hydroxy allopregnane-5-20-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride . The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
3alpha-Hydroxy allopregnane-5-20-one has numerous scientific research applications:
Mechanism of Action
3alpha-Hydroxy allopregnane-5-20-one exerts its effects by binding to the GABA A receptor and enhancing its activity . This binding increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets involved include the GABA A receptor subunits, and the pathways affected are primarily those related to GABAergic neurotransmission .
Comparison with Similar Compounds
3alpha-Hydroxy allopregnane-5-20-one is unique among neurosteroids due to its potent modulatory effects on the GABA A receptor . Similar compounds include:
3alpha,21-Dihydroxy-5alpha-pregnane-20-one (THDOC): Another potent positive allosteric modulator of the GABA A receptor.
5alpha-Pregnane-3alpha,17alpha-diol-20-one: A metabolite in the androgen backdoor pathway with similar modulatory effects on GABA A receptors.
These compounds share similar structures and functions but differ in their specific effects and potency on the GABA A receptor .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(5S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20?,21?/m0/s1 |
InChI Key |
AURFZBICLPNKBZ-AKYBIBFZSA-N |
Isomeric SMILES |
CC(=O)C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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